[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is a deuterated compound, specifically an analogue of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane. Its chemical structure incorporates deuterium atoms, which replace certain hydrogen atoms, enhancing its utility in various scientific applications. This compound is primarily recognized as an intermediate in the synthesis of Betaxolol, a medication used to treat glaucoma and hypertension. The presence of deuterium allows for improved tracking and analysis in metabolic studies and other research applications due to its distinct mass signature .
The synthesis of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 involves multiple steps starting from a phenolic precursor. The general synthetic route can be summarized as follows:
These steps may utilize various reagents and conditions tailored to optimize yield and purity .
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure the formation of the desired product while minimizing side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling of the final product .
The molecular structure of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 includes a phenolic ring substituted with a cyclopropylmethoxyethyl group and an oxirane moiety. The incorporation of deuterium atoms alters the physical properties compared to its non-deuterated counterpart.
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 can participate in several chemical reactions:
These reactions are significant for synthesizing derivatives or studying reaction mechanisms involving this compound. The deuterium labeling aids in differentiating between products during analysis due to distinct mass shifts observed in spectroscopic techniques .
The mechanism of action for [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 involves its interaction with biological molecules and pathways. The presence of deuterium enhances the stability of the compound, allowing researchers to utilize advanced techniques such as nuclear magnetic resonance spectroscopy for detailed studies on reaction kinetics and mechanisms.
This compound's unique isotopic labeling provides insights into metabolic pathways when used as a tracer in biological systems, facilitating a deeper understanding of drug metabolism and pharmacokinetics .
Relevant analyses often include spectral data (NMR, IR) that confirm structural integrity and isotopic composition .
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 has diverse applications across several scientific fields:
The unique properties of this compound make it invaluable for research applications where precise tracking and analysis are required.
The deuterated compound [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 follows systematic IUPAC naming conventions that precisely define its structure and deuterium substitution pattern. The base name "[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane" describes a core structure consisting of an oxirane (epoxide) ring attached via a methylene bridge to a phenoxy group, which is para-substituted with a 2-(cyclopropylmethoxy)ethyl chain. The "-d5" suffix explicitly denotes the replacement of five hydrogen atoms with deuterium at specific molecular positions. Key synonyms reflect chemical variations and pharmacological roles:
Table 1: Nomenclature and Synonyms of Deuterated Oxirane Compound
Nomenclature Type | Name |
---|---|
Systematic Name (IUPAC) | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-dideuteriomethyl]-2,3,3-trideuteriooxirane |
Labeled Synonym | [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 |
Pharmacological Reference | Betaxolol Oxirane Analog-d5 |
Unlabeled Parent Compound | 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane |
The "(R)" stereoisomer designation is noted in some non-deuterated analogs [2], but the deuterated form is typically described without stereochemical specification in commercial sources [5] [6]. The synonym "Betaxolol Oxirane Analog" originates from its role as a synthetic intermediate or impurity in betaxolol (a beta-blocker) manufacturing [4] [7].
The molecular formula C₁₅H₁₅D₅O₃ distinguishes this deuterated compound from its non-deuterated analog (C₁₅H₂₀O₃). This notation explicitly confirms the replacement of five protium (¹H) atoms with deuterium (²H or D). The molecular weight increases to 253.35 g/mol compared to 248.32 g/mol for the unlabeled form, due to deuterium's higher atomic mass [5] [6]. Isotopic enrichment occurs at five specific sites:
Table 2: Isotopic Composition of C₁₅H₁₅D₅O₃
Element/Isotope | Atom Count | Positional Localization | Mass Contribution (Da) |
---|---|---|---|
Carbon (C) | 15 | Core Skeleton | 180.19 |
Hydrogen (H) | 15 | Non-exchanged Sites | 15.12 |
Deuterium (D) | 5 | Oxirane Ring & Methylene Bridge | 10.10 |
Oxygen (O) | 3 | Ether/Epoxide Linkages | 48.00 |
Total MW | 253.41 |
This precise deuteration pattern is critical for applications in quantitative mass spectrometry, where the mass shift creates distinguishable spectral signatures from the non-deuterated analog [5] [6]. Suppliers typically confirm deuteration levels (>95% D) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS), though analytical data for specific lots require direct verification from certificates of analysis [5] [6].
This deuterated compound holds the CAS Registry Number 1185169-90-7, which uniquely identifies its isotopic composition and chemical structure [5]. Its non-deuterated analog is registered under CAS 63659-17-6, which is pharmacologically classified as Betaxolol EP Impurity C per European Pharmacopoeia standards [4] [7] [10]. Regulatory guidelines designate the non-deuterated form as a qualified impurity reference standard in betaxolol hydrochloride manufacturing, implying strict analytical requirements for identity and purity (>95% HPLC) [4] [7].
Table 3: Regulatory and Identification Data
Compound Type | CAS Registry No. | Regulatory/GHS Status | Primary Use Context |
---|---|---|---|
Deuterated Compound | 1185169-90-7 | Research-Use Only (RUO) | Mass Spectrometry Internal Standard |
Non-Deuterated Analog | 63659-17-6 | Betaxolol EP Impurity C | Pharmaceutical Reference Material |
Commercial suppliers specify this deuterated material as "For Research Use Only" and explicitly exclude human consumption or diagnostic applications [4] [6] [7]. Shipments may require special documentation due to regulatory oversight of deuterated pharmaceutical intermediates, though no specific hazard statements (GHS) are declared in available safety sheets [3] [4].
Comparative analysis between C₁₅H₁₅D₅O₃ (deuterated) and C₁₅H₂₀O₃ (non-deuterated) reveals significant physicochemical and functional distinctions:
Table 4: Comparative Properties of Deuterated and Non-Deuterated Analogs
Property | Deuterated (C₁₅H₁₅D₅O₃) | Non-Deuterated (C₁₅H₂₀O₃) | Analytical Impact |
---|---|---|---|
Molecular Weight | 253.35 g/mol | 248.32 g/mol | MS base peak differentiation |
Metabolic Stability | Theoretical increase | Standard | Extended in vivo half-life (hypothesized) |
Chromatographic Retention | Identical to non-deuterated | Reference | Co-elution in HPLC-UV |
Synthesis Cost | High (custom synthesis) | Moderate | Limited commercial availability |
Primary Application | Mass spectrometry standard | Impurity reference standard | Complementary analytical roles |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2